REACTION_CXSMILES
|
Br[CH2:2][CH2:3][CH:4]1[O:8][CH2:7][CH2:6][O:5]1.[Mg].[Cl-].[Mg+2].[Cl-].[Cl:13][C:14]1[CH:15]=[C:16]([CH:20]=[CH:21][C:22]=1[Cl:23])[C:17](Cl)=[O:18].[Cl-].[NH4+]>O1CCCC1.[Cu]Br.O>[Cl:13][C:14]1[CH:15]=[C:16]([C:17](=[O:18])[CH2:2][CH2:3][CH:4]2[O:8][CH2:7][CH2:6][O:5]2)[CH:20]=[CH:21][C:22]=1[Cl:23] |f:2.3.4,6.7|
|
Name
|
|
Quantity
|
32.7 mL
|
Type
|
reactant
|
Smiles
|
BrCCC1OCCO1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
37.5 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Mg+2].[Cl-]
|
Name
|
|
Quantity
|
1200 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
45 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C(=O)Cl)C=CC1Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
800 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
copper(I) bromide
|
Quantity
|
36.4 g
|
Type
|
catalyst
|
Smiles
|
[Cu]Br
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The suspension was stirred at room temperature for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° C.
|
Type
|
STIRRING
|
Details
|
stirred at 0° C. for 15 minutes
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
After cooling to -70° C
|
Type
|
ADDITION
|
Details
|
were added dropwise within 20 minutes
|
Duration
|
20 min
|
Type
|
TEMPERATURE
|
Details
|
while cooling at a maximum 20° C
|
Type
|
EXTRACTION
|
Details
|
was extracted three times with ethyl acetate (1×800 ml, 2×500 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
The residue, 65.0 g of brown oil, was chromatographed on 1500 g of silica gel with ethyl acetate/hexane (1:3) as the eluent
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1Cl)C(CCC1OCCO1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 30.4 g | |
YIELD: PERCENTYIELD | 51% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |